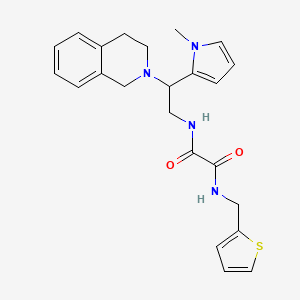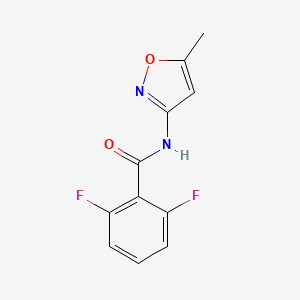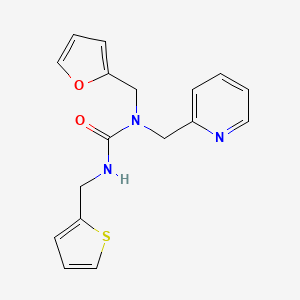![molecular formula C13H9FN2O2S B2472276 3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255777-62-8](/img/structure/B2472276.png)
3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Herbicidal Activities
- Synthesis and Herbicidal Activities : A study by Huazheng (2013) involved synthesizing similar compounds, notably 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, which exhibited strong herbicidal activities against Brassica napus (Yang Huazheng, 2013).
Antibacterial Applications
- Antibacterial Evaluation : Research by More et al. (2013) synthesized various substituted thieno(2,3-d)pyrimidines, including a key intermediate similar to the compound of interest, showing potential antibacterial applications (R. More, J. Chandra, S. L. Nargund, L. G. Nargund, 2013).
Antiviral Activity
- Antiviral Potential : Fossey et al. (1995) explored thieno[3,2-d]pyrimidine-2,4-dione nucleosides, focusing on their potential antiviral activity, although no significant activity against HIV was noted in their compounds at the tested doses (C. Fossey, D. Ladurée, M. Robba, 1995).
Luteinizing Hormone-Releasing Hormone Receptor Antagonist
- LHRH Receptor Antagonist : A study by Sasaki et al. (2003) discovered a thieno[2,3-d]pyrimidine-2,4-dione derivative as a potent and orally bioavailable non-peptide antagonist for the human LHRH receptor, highlighting its therapeutic potential (S. Sasaki, N. Cho, Y. Nara, M. Harada, S. Endo, N. Suzuki, S. Furuya, M. Fujino, 2003).
Anti-Cancer Activity
- Antiproliferative Activity : Liu et al. (2019) synthesized a compound similar to the target compound and found it to have distinct effective inhibition on the proliferation of various cell lines, suggesting anti-cancer potential (Ju Liu, Jiantao Shi, Yilin Gong, Shi Ding, Ye Chen, 2019).
Immunostimulant Activity
- Immunostimulating Activity : A study by Gütschow et al. (1995) on similar compounds, specifically 3-mercaptoalkylthieno[2,3-d]pyrimidines, revealed some of them to exhibit immuno-stimulating activities (M. Gütschow, K. Drössler, S. Leistner, 1995).
Herbicide Discovery
- Herbicide Research : Wang et al. (2021) reported on the use of thieno[2,3-d]pyrimidine-2,4-dione as an inhibitor in herbicide research, demonstrating its efficacy in controlling weeds (Dawei Wang, Hang Zhang, Shuyi Yu, Rui-Bo Zhang, Lu Liang, Xia Wang, Huang-Ze Yang, Z. Xi, 2021).
Mechanism of Action
Target of Action
The primary target of 3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .
Mode of Action
The compound interacts with BTK, inhibiting its enzymatic activity . This inhibition disrupts the normal function of BTK, leading to changes in the immune response .
Biochemical Pathways
BTK plays a critical role in multiple signaling pathways, such as the B cells receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . By inhibiting BTK, the compound affects these pathways and their downstream effects, which include B cell development, proliferation, differentiation, maturation, activation, and survival .
Result of Action
The inhibition of BTK by the compound leads to a suppression of B cell activity . This results in a decrease in the proliferation of B cells , which could potentially be beneficial in conditions where B cell activity is detrimental, such as certain autoimmune diseases and B cell malignancies .
Biochemical Analysis
Biochemical Properties
3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The nature of these interactions is likely due to the structural and isoelectronic characteristics of the compound, which are similar to those of purine .
Cellular Effects
The compound’s effects on cells are primarily related to its inhibitory action on certain enzymes. For example, its inhibition of Cyt-bd can lead to ATP depletion in mycobacterial strains, affecting their energy metabolism . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its inhibition of Cyt-bd, for instance, is likely due to its ability to bind to the enzyme and prevent it from carrying out its normal function .
Metabolic Pathways
Given its known interactions with enzymes such as Cyt-bd, it’s likely involved in pathways related to energy metabolism .
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-9-4-2-1-3-8(9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMXWBNPZIDEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyano-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2472197.png)
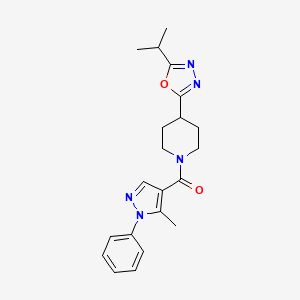
![8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B2472199.png)
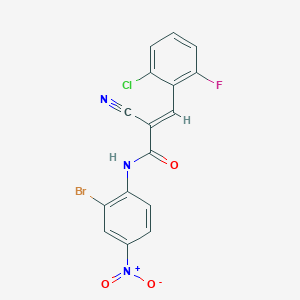

![3-Bromopyrazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2472203.png)
